![molecular formula C9H6F3N3S2 B2525105 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine CAS No. 1971176-94-9](/img/structure/B2525105.png)

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

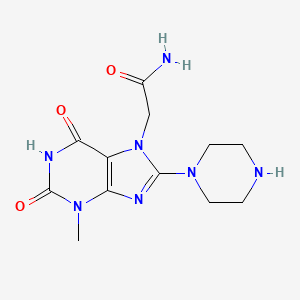

The compound "2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine" is a molecule of interest in the field of medicinal chemistry due to its potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, structure, and properties of similar compounds.

Synthesis Analysis

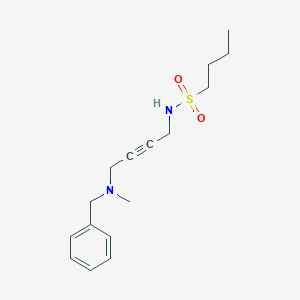

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the base-mediated [3 + 2]-cycloannulation strategy has been employed for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones . This method features a metal-free protocol with a broad substrate scope and good functional group tolerance, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors has been reported, involving a solvent-free interaction and subsequent transformation under autoclave conditions . These methods could provide a foundation for the synthesis of 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, ESI-MS, and X-Ray crystallography . These techniques have revealed details such as the presence of a three-proton singlet in the 1H NMR spectra and the crystallization behavior of the compounds. For the compound of interest, similar analytical methods could be used to elucidate its molecular structure and confirm the presence of functional groups such as the trifluoromethyl and sulfanyl groups.

Chemical Reactions Analysis

Chemical reactions involving related heterocyclic compounds have been studied, including oxidative C–H functionalization to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines . This reaction employs hypervalent iodine as an oxidant in a metal-free approach, which could be relevant for the functionalization of the thiazole ring in the target compound. The regioselective nature of this reaction and the use of phenyliodine(III) bis(trifluoroacetate) could be particularly useful for introducing specific substituents onto the pyridinyl ring of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, the stability of the methylsulfanyl group during synthesis suggests that the sulfanyl group in the target compound may also exhibit similar stability . The intermolecular interactions observed in the crystal structure of related compounds could indicate how the compound might crystallize and the types of non-covalent interactions it may participate in. The functional group tolerance observed in the synthesis of pyrazolo[1,5-a]pyridine derivatives suggests that the compound may be amenable to further functionalization .

Scientific Research Applications

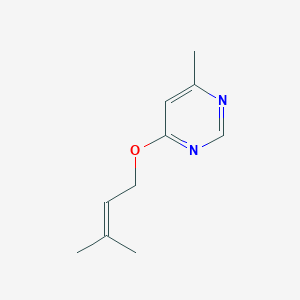

Dynamic Tautomerism and Divalent N(I) Character

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine exhibits dynamic tautomerism and divalent N(I) character, which are crucial for its functionality in various therapeutically important species. Quantum chemical analysis has shown that competitive isomeric structures are possible for this class of compounds, some of which possess divalent N(I) character. This characteristic plays a significant role in the electron distribution and tautomeric preferences within these molecules, impacting their application in drug design and development (Bhatia, Malkhede, & Bharatam, 2013).

Oxidative C–H Functionalization

The compound serves as a precursor in the oxidative C–H functionalization, leading to the synthesis of biologically potent derivatives. A metal-free approach utilizing phenyliodine(III) bis(trifluoroacetate) as the oxidant demonstrates the compound's versatility in forming oxidative C–S bond strategies. This protocol emphasizes its significance in synthesizing complex molecules with broad substrate scope and straightforward purification, highlighting its potential in medicinal chemistry and drug development (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Antimicrobial Activities

Derivatives of 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine have been evaluated for their antimicrobial activities, with some showing significant potency. This is particularly relevant in the context of developing new therapeutic agents against resistant microbial strains. The structural diversity achievable through modifications of this compound underscores its utility in generating new antimicrobials with potentially unique mechanisms of action (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Pyridine-SF4-Isoxazolines Synthesis

The tetrafluoro-λ6-sulfanyl (SF4) moiety, related to the core structure of this compound, has been utilized in synthesizing pyridine-SF4-isoxazolines. This demonstrates the application of the compound in developing new materials with potential drug development implications. The SF4 linkers offer an alternative to traditional building blocks, highlighting the compound's role in innovating drug design and synthesis (Maruno, Hada, Sumii, Nagata, & Shibata, 2022).

properties

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S2/c10-9(11,12)5-1-2-7(14-3-5)17-8-15-4-6(13)16-8/h1-4H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETMUGDOICRXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)SC2=NC=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine | |

CAS RN |

1971176-94-9 |

Source

|

| Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)